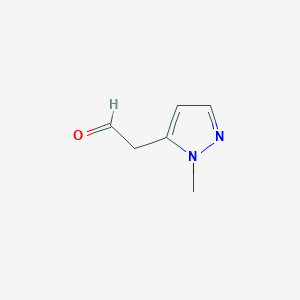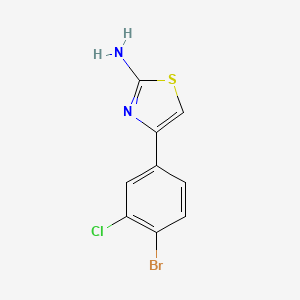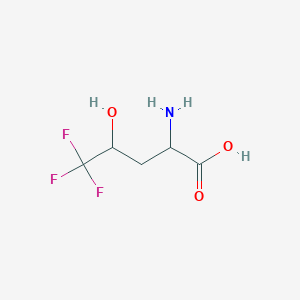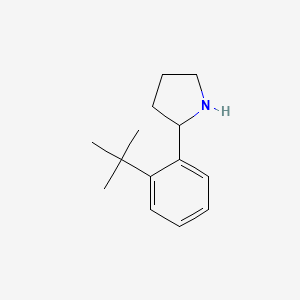
2-(1-Methyl-1h-pyrazol-5-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde: is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group at the 1-position and an acetaldehyde group at the 5-position. Its molecular formula is C6H8N2O, and it has a molecular weight of 124.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles . Another method involves the reaction of 1-methyl-1H-pyrazole with acetaldehyde under controlled conditions .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation, using aryl halides and appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethanol.
Substitution: Various N-aryl derivatives of the pyrazole ring.
Applications De Recherche Scientifique
Chemistry:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown activity against various biological targets, including enzymes and receptors .
Industry:
The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the synthesis of fungicides and other bioactive molecules .
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is primarily related to its ability to interact with biological targets through its pyrazole ring. The pyrazole moiety can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways .
Comparaison Avec Des Composés Similaires
- 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-3-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile
Uniqueness:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of the acetaldehyde group at the 5-position allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2-(2-methylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-6(3-5-9)2-4-7-8/h2,4-5H,3H2,1H3 |
Clé InChI |
BPPVHNDMOZYGLW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















